molecular formula C12H10F3NO B13043526 4-Isobutyryl-2-(trifluoromethyl)benzonitrile

4-Isobutyryl-2-(trifluoromethyl)benzonitrile

Cat. No.: B13043526
M. Wt: 241.21 g/mol
InChI Key: QKRQQBHZHNWKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutyryl-2-(trifluoromethyl)benzonitrile ( 1830333-05-5) is a chemical compound offered for research and development purposes . It has a molecular formula of C12H10F3NO and a molecular weight of 241.21 g/mol . The presence of both a nitrile group and a trifluoromethyl group on the aromatic ring makes it a valuable building block in organic synthesis and medicinal chemistry. Researchers can utilize this compound as a key intermediate for the construction of more complex molecules. As with all materials of this nature, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Proper safety procedures should be reviewed and adhered to before handling.

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

4-(2-methylpropanoyl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H10F3NO/c1-7(2)11(17)8-3-4-9(6-16)10(5-8)12(13,14)15/h3-5,7H,1-2H3

InChI Key

QKRQQBHZHNWKFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Acylation via Friedel-Crafts Reaction

A plausible method involves Friedel-Crafts acylation of 2-(trifluoromethyl)benzonitrile or its derivatives with isobutyryl chloride using Lewis acid catalysts such as AlCl3. This method is classical for aromatic ketone synthesis but requires careful control to avoid polyacylation or nitrile group hydrolysis.

Alternative Isothiocyanate Synthesis Avoiding Thiophosgene

Due to the toxicity and handling difficulties of thiophosgene, alternative methods use ammonium thiocyanate and benzoyl chloride to generate isothiocyanate intermediates, which can then be transformed further. However, these methods tend to be more complex, with lower overall yields (~55%) and generate more waste.

Method Starting Material Reagents/Conditions Yield (%) Purity (%) Advantages Disadvantages
Thiophosgene batch reaction 4-Amino-2-(trifluoromethyl)benzonitrile Thiophosgene in water, room temperature, 1 h 99 Not specified High yield, straightforward Toxic reagent, safety concerns
Continuous flow thiophosgene 3-Trifluoromethyl-4-cyanoaniline Thiophosgene, alkali (Na2CO3/K2CO3), solvent, 10 min residence time >95 97.7 High yield, safer, scalable, green Requires flow reactor setup
Ammonium thiocyanate route 4-Amino-2-(trifluoromethyl)benzonitrile Ammonium thiocyanate, benzoyl chloride, multiple steps ~55 Not specified Avoids thiophosgene Low yield, complex, more waste
Friedel-Crafts acylation (general) 2-(Trifluoromethyl)benzonitrile Isobutyryl chloride, Lewis acid catalyst Not explicitly reported Not specified Direct acylation for isobutyryl group Possible side reactions, requires optimization
  • The continuous flow method significantly improves safety and environmental impact while maintaining high yield and purity, making it suitable for industrial scale-up.
  • Purification of intermediates such as 4-isothiocyanato-2-(trifluoromethyl)benzonitrile by solvent recrystallization reduces impurities effectively.
  • The use of alkali bases like sodium carbonate or potassium carbonate in continuous flow reactions optimizes the reaction environment, reducing side products such as thiourea and enhancing yield.
  • Traditional batch processes, while effective, pose challenges in controlling reaction conditions, safety, and waste management.

While direct literature on the preparation of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile is sparse, established synthetic routes for closely related trifluoromethyl-substituted benzonitriles provide a framework. The most reliable and efficient preparation involves starting from 4-amino-2-(trifluoromethyl)benzonitrile, functionalizing via thiophosgene-mediated transformations or alternative thiocyanate routes, followed by acylation to introduce the isobutyryl group. Continuous flow technology emerges as a superior method for safer, greener, and scalable synthesis with improved yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyryl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Development:
4-Isobutyryl-2-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of pharmaceutical compounds. For instance, it is involved in the preparation of enzalutamide, a drug used for treating prostate cancer. The compound plays a role in enhancing the potency and selectivity of these pharmaceutical agents, as evidenced by its incorporation into various drug formulations .

2. Antiviral Agents:
Research indicates that derivatives of this compound have been explored for their potential as antiviral agents. Studies have shown that modifications to this compound can lead to increased efficacy against specific viral targets, making it a candidate for further investigation in antiviral drug development .

Materials Science

1. Polymer Chemistry:
In materials science, this compound has been utilized in the synthesis of high-performance polymers. Its trifluoromethyl group imparts unique properties such as enhanced thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .

2. Coatings and Additives:
The compound is also employed as an additive in various industrial coatings due to its ability to improve the durability and performance of these materials. Its incorporation can lead to coatings that are more resistant to environmental degradation and mechanical wear .

Organic Synthesis

1. Synthetic Intermediates:
this compound is frequently used as a synthetic intermediate in organic chemistry. It facilitates the formation of complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block in synthetic organic chemistry .

2. Reaction Mechanisms:
The compound has been studied for its role in specific reaction mechanisms, particularly those involving electrophilic aromatic substitutions. Understanding these mechanisms can provide insights into designing more efficient synthetic pathways for complex organic molecules .

Case Study 1: Synthesis of Enzalutamide

A notable application of this compound is its use in synthesizing enzalutamide. The process involves several steps where this compound acts as a key intermediate, significantly improving the overall yield and purity of the final product. The study highlighted the importance of optimizing reaction conditions to maximize efficiency while minimizing by-products .

Case Study 2: Development of Antiviral Compounds

Research focused on modifying this compound led to the discovery of new antiviral agents targeting alphaviruses. This case study demonstrated how small structural changes could enhance biological activity, paving the way for developing effective treatments against viral infections .

Mechanism of Action

The mechanism of action of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares 4-Isobutyryl-2-(trifluoromethyl)benzonitrile with similar compounds, focusing on substituent effects, physicochemical properties, and applications. Key examples are summarized in Table 1.

Substituent Position and Functional Group Effects

4-Methoxy-2-(trifluoromethyl)benzonitrile
  • Substituents : Methoxy (-OCH₃) at 4-position, -CF₃ at 2-position.
  • Molecular Weight : 201.15 g/mol.
  • Properties: The methoxy group increases electron density on the aromatic ring, enhancing solubility in polar solvents compared to the isobutyryl derivative.
  • Applications: Intermediate in fluorescent sensor synthesis (e.g., Q-B1 in quinolin-2-one derivatives) .
4-Hydroxy-2-(trifluoromethyl)benzonitrile
  • Substituents : Hydroxyl (-OH) at 4-position, -CF₃ at 2-position.
  • Molecular Weight : 187.12 g/mol.
  • Properties : The hydroxyl group enables hydrogen bonding, improving interactions with polar residues (e.g., ARG 372 in estrogen-related receptor alpha). However, it may reduce metabolic stability due to susceptibility to glucuronidation.
  • Applications: Potential use in pesticide formulations or as a precursor for antidepressants like fluvoxamine .
4-Amino-2-(trifluoromethyl)benzonitrile
  • Substituents: Amino (-NH₂) at 4-position, -CF₃ at 2-position.
  • Molecular Weight : 200.14 g/mol (calculated).
  • Properties: The amino group facilitates nucleophilic reactions (e.g., Hofmann alkylation) and enhances solubility. Used to synthesize MDV3100, an androgen receptor antagonist, via coupling with propionic acid derivatives.
  • Applications : Key intermediate in anticancer drug synthesis .
4-Fluoro-2-(trifluoromethyl)benzonitrile
  • Substituents : Fluoro (-F) at 4-position, -CF₃ at 2-position.
  • Molecular Weight : 189.11 g/mol.
  • Properties : Fluorine’s electronegativity increases the compound’s resistance to oxidation. The small size of fluorine allows tight packing in crystal lattices, improving thermal stability.
  • Applications : Building block in multicomponent pyrazole synthesis .

Steric and Electronic Effects of Isobutyryl vs. Other Substituents

The isobutyryl group in this compound introduces significant steric bulk compared to smaller substituents like methoxy or amino. This bulk may:

  • Reduce binding affinity to receptors requiring planar interactions (e.g., estrogen-related receptor alpha ligand 5FB in PDB 3K6P) .
  • Enhance selectivity for targets with hydrophobic pockets (e.g., androgen receptors in MDV3100 derivatives) .
  • Lower solubility in aqueous media compared to hydroxyl or amino analogs, necessitating formulation adjustments for pharmaceutical use.

Data Table: Key Structural Analogs

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Applications References
This compound Isobutyryl (4), -CF₃ (2) ~275.2 (estimated) High lipophilicity, steric bulk Drug intermediate, agrochemicals -
4-Methoxy-2-(trifluoromethyl)benzonitrile -OCH₃ (4), -CF₃ (2) 201.15 Polar solubility, planar binding Fluorescent sensors
4-Hydroxy-2-(trifluoromethyl)benzonitrile -OH (4), -CF₃ (2) 187.12 Hydrogen bonding, metabolic liability Pesticides, antidepressants
4-Amino-2-(trifluoromethyl)benzonitrile -NH₂ (4), -CF₃ (2) 200.14 Nucleophilic reactivity, solubility Anticancer drugs
4-Fluoro-2-(trifluoromethyl)benzonitrile -F (4), -CF₃ (2) 189.11 Oxidation resistance, thermal stability Pyrazole synthesis

Biological Activity

4-Isobutyryl-2-(trifluoromethyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR) derived from recent studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and influence biological interactions. The presence of the isobutyryl group may also play a crucial role in modulating its biological properties.

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following sections detail its activity, including IC50 values and comparative analyses with other compounds.

Anticancer Activity

The compound has shown promising results in inhibiting the growth of several cancer cell lines. Notably, it exhibited an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cells, indicating potent cytotoxicity. In comparison, neuroblastoma (NB) cell lines displayed IC50 values ranging from 0.5 to 1.2 μM , suggesting a higher sensitivity of ALL cells to this compound .

Cell Line IC50 (μM)
ALL (EU-3)0.3 - 0.4
NB-16430.5
SHEP11.2
LA1–55N1.2

The mechanism through which this compound exerts its effects appears to involve apoptosis induction and cell cycle arrest. Colony formation assays revealed a significant reduction in both colony number and size in treated cells compared to controls, underscoring its potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies indicate that the presence of bulky substituents at certain positions can reduce potency; for instance, larger substituents generally correlate with decreased activity .

Comparative Analysis with Analogues

In SAR studies, various analogues of related compounds were assessed for their antiproliferative effects. The following table summarizes selected analogues and their IC50 values:

Compound IC50 (μM)
Compound A0.5
Compound B1.0
This compound0.3

These findings suggest that while the trifluoromethyl group enhances activity, modifications to the aromatic ring can lead to varying degrees of potency.

Case Study 1: Efficacy Against ALL

A study demonstrated that treatment with this compound resulted in a marked decrease in cell viability in ALL cell lines, with a notable increase in apoptosis markers observed post-treatment .

Case Study 2: Neuroblastoma Sensitivity

In another investigation focusing on neuroblastoma cell lines, the compound's ability to inhibit growth was assessed through WST cytotoxicity assays, revealing consistent cytotoxicity across multiple lines with varying sensitivity levels .

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